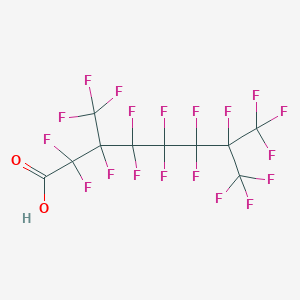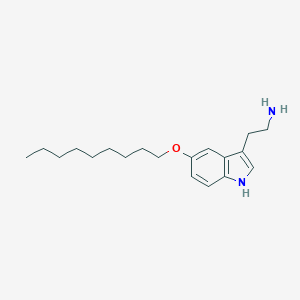
5-(Nonyloxy)tryptamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
- 5-(Nonyloxy)tryptamine is a tryptamine derivative which acts as a selective agonist at the 5-HT 1B receptor . This receptor is a subtype of the serotonin receptor, which plays a role in various neurological and biological processes such as aggression, anxiety, appetite, cognition, learning, memory, mood, nausea, sleep, and thermoregulation .
- The methods of application or experimental procedures typically involve in vitro studies using cell lines or in vivo studies using animal models .
- The outcomes of these studies have shown that increasing the O-alkoxy chain length in this series gives generally increasing potency and selectivity for 5-HT 1B, with highest activity found for the nonyloxy derivative .
- 5-(Nonyloxy)tryptamine has been studied for its potential role in the treatment of breast cancer . It has been found to have anti-proliferative and cytotoxic effects on breast cancer cell lines .
- The methods of application typically involve in vitro studies using breast cancer cell lines. The compounds are tested for their ability to inhibit breast cancer cell growth .
- The outcomes of these studies have shown that 5-(Nonyloxy)tryptamine has an IC50 value of 5 μM and 9 µM against MDA-MB-231 (triple-negative) and MCF-7 (ER-positive) breast cancer cell lines respectively .
- 5-(Nonyloxy)tryptamine has been found to enhance neurite outgrowth of cultured primary neurons, protect neurons from oxidative stress, enhance Schwann cell proliferation, reduce migration of astrocytes and enhance myelination in vitro .
- The methods of application typically involve in vitro studies using primary neurons or Schwann cells .
- The outcomes of these studies have shown that 5-(Nonyloxy)tryptamine can trigger polysialic acid (PSA)-mediated functions, which are crucial for neuronal development .
Neuroscience
Cancer Research
Neurobiology
- 5-(Nonyloxy)tryptamine is a tryptamine derivative which acts as a selective agonist at the 5-HT 1B receptor . Increasing the O-alkoxy chain length in this series gives generally increasing potency and selectivity for 5-HT 1B, with highest activity found for the nonyloxy derivative, having a 5-HT 1B binding affinity of 1.0 nM, and around 300-fold selectivity over the related 5-HT 1A receptor .
- Nonyloxytryptamine enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes and enhances myelination in vitro .
- Recently, a potential new role for 5-(nonyloxy)tryptamine (5-NT) in the treatment of breast cancer has been discovered . This study investigates potential mechanisms underlying the anti-proliferative and cytotoxic effects of 5-NT derivatives on breast cancer cell lines .
- 5-(Nonyloxy)tryptamine is a tryptamine derivative which acts as a selective agonist at the 5-HT 1B receptor . Increasing the O-alkoxy chain length in this series gives generally increasing potency and selectivity for 5-HT 1B, with highest activity found for the nonyloxy derivative, having a 5-HT 1B binding affinity of 1.0 nM, and around 300-fold selectivity over the related 5-HT 1A receptor .
- Nonyloxytryptamine enhances neurite outgrowth of cultured primary neurons, protects neurons from oxidative stress, enhances Schwann cell proliferation, reduces migration of astrocytes and enhances myelination in vitro .
- Recently, a potential new role for 5-(nonyloxy)tryptamine (5-NT) in the treatment of breast cancer has been discovered . This study investigates potential mechanisms underlying the anti-proliferative and cytotoxic effects of 5-NT derivatives on breast cancer cell lines .
Orientations Futures
Propriétés
IUPAC Name |
2-(5-nonoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-8-13-22-17-9-10-19-18(14-17)16(11-12-20)15-21-19/h9-10,14-15,21H,2-8,11-13,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSMSRREJYOGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC2=C(C=C1)NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058653 | |
| Record name | 5-Nonyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Nonyloxy)tryptamine | |
CAS RN |
157798-12-4 | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157798-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157798124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonyloxytryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Nonyloxy)tryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6CHD9VPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



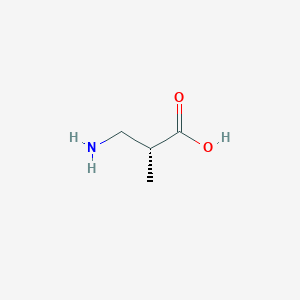
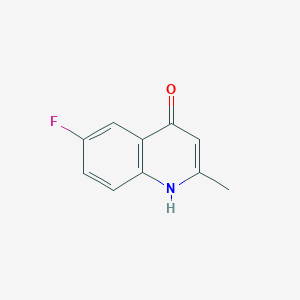
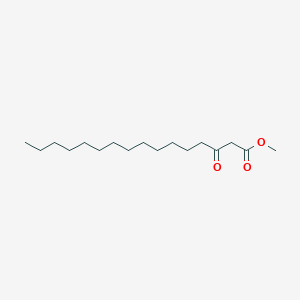
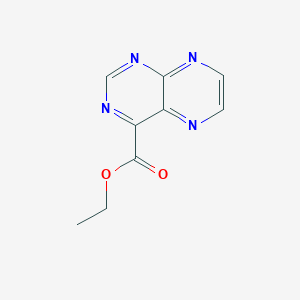
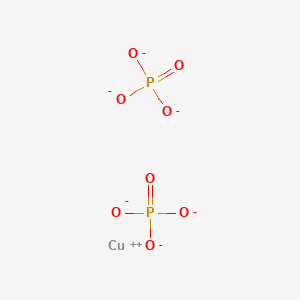
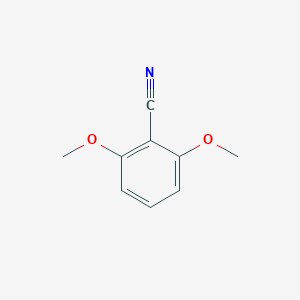
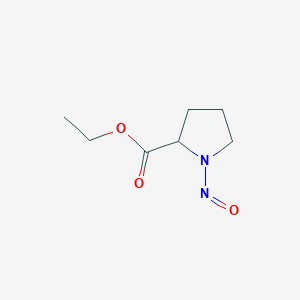
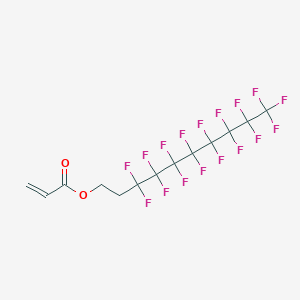
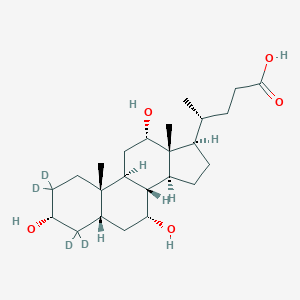
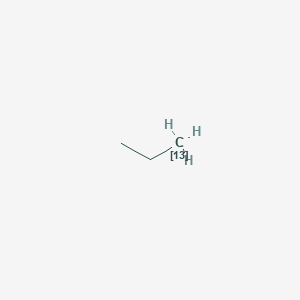

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)

